molecular formula C18H22N4O4 B13485319 2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione

Cat. No.: B13485319
M. Wt: 358.4 g/mol
InChI Key: NYWGFADLILPIIZ-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[2-methyl-3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-methyl-3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method involves the reaction of 2,6-dioxopiperidine with an appropriate isoindole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[2-methyl-3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield more oxidized isoindole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[2-methyl-3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-methyl-3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[2-methyl-3-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c1-10(8-19-2)9-20-11-3-4-12-13(7-11)18(26)22(17(12)25)14-5-6-15(23)21-16(14)24/h3-4,7,10,14,19-20H,5-6,8-9H2,1-2H3,(H,21,23,24)

InChI Key

NYWGFADLILPIIZ-UHFFFAOYSA-N

Canonical SMILES

CC(CNC)CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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